molecular formula C6H7NO B597240 3,6-Dihydro-2H-pyran-4-carbonitrile CAS No. 105772-13-2

3,6-Dihydro-2H-pyran-4-carbonitrile

Cat. No. B597240
M. Wt: 109.128
InChI Key: MICNNRIXWURVND-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C6H7NO . It is used as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 3,6-Dihydro-2H-pyran-4-carbonitrile can be represented by the InChI code: 1S/C6H7NO/c7-5-6-1-3-8-4-2-6/h1H,2-4H2 . The exact structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dihydro-2H-pyran-4-carbonitrile include a molecular weight of 109.13 . The compound is stored in a sealed, dry environment, preferably in a freezer under -20°C . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Pyran Derivatives: 3,6-Dihydro-2H-pyran-4-carbonitrile derivatives have been synthesized through various reactions, such as the hetero-Diels-Alder reaction, demonstrating their utility in creating complex organic structures (John, Schmid, & Wyler, 1987).

  • Molecular and Crystal Structure Studies: Research on similar compounds like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile has been conducted to understand their molecular and crystal structures, contributing to the field of crystallography and molecular chemistry (Jansone et al., 2007).

  • Tunable Fluorescence in Thieno[3,2-c]pyrans: Research on thieno[3,2-c]pyrans derivatives, synthesized from similar 2H-pyran compounds, has revealed substituent-dependent fluorescence properties. These findings have implications in materials science and photonics (Sahu et al., 2014).

  • Pyrolysis Studies: Gas-phase pyrolysis of compounds like 2-oxo-2H-benzo[b]pyran-3-carbonitrile provides insights into reaction mechanisms and rates, which are essential for understanding chemical kinetics and designing industrial chemical processes (Elnagdi, Al-Awadi, Kumar, & Abdul Khalik, 2001).

  • Biological Activity Studies: Compounds like 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles, structurally related to 3,6-Dihydro-2H-pyran-4-carbonitrile, have been studied for their cytotoxicity and potential in inhibiting matrix metalloproteinases, indicating their relevance in medicinal chemistry (Ignatovich et al., 2015).

  • Photovoltaic Applications: Derivatives of 2H-pyran compounds have been studied for their photovoltaic properties, indicating potential applications in the development of organic photodiodes and renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety And Hazards

3,6-Dihydro-2H-pyran-4-carbonitrile is classified as dangerous, with hazard statements including H225, H315, H319, and H335 . It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .

properties

IUPAC Name

3,6-dihydro-2H-pyran-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-6-1-3-8-4-2-6/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNNRIXWURVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80762013
Record name 3,6-Dihydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80762013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-2H-pyran-4-carbonitrile

CAS RN

105772-13-2
Record name 3,6-Dihydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80762013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
T Siu, J Brubaker, P Fuller, L Torres… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of a potent selective low dose Janus kinase 1 (JAK1) inhibitor suitable for clinical evaluation is described. As part of an overall goal to minimize dose, we pursued a …
Number of citations: 15 pubs.acs.org

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